molecular formula C17H17F3N2O3 B1401828 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311278-50-8

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Numéro de catalogue: B1401828
Numéro CAS: 1311278-50-8
Poids moléculaire: 354.32 g/mol
Clé InChI: SPAAJVUBWAYRDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, featuring a phenoxypyridine scaffold with a trifluoromethyl and a dimethylamino group, is recognized as a privileged pharmacophore in the design of bioactive molecules. This compound serves as a critical precursor in the development of potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase . LOXL2 is a key enzyme in the remodeling of the extracellular matrix (ECM), and its dysregulation is implicated in the pathogenesis of fibrosis and cancer. Small-molecule inhibitors targeting LOXL2 catalytic activity represent a promising therapeutic strategy for these conditions . The propionic acid moiety in this compound provides a versatile handle for further synthetic modification, enabling conjugation and the exploration of structure-activity relationships (SAR) to optimize drug-like properties. Researchers can employ this intermediate to develop novel analogs aimed at achieving high potency and oral efficacy. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-15(21-14)22(2)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAAJVUBWAYRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid, often referred to as a pyridine derivative, exhibits notable biological activities that make it a subject of interest in pharmaceutical research. This compound is characterized by its unique structural features, including a dimethylamino group and a trifluoromethyl group, which influence its reactivity and potential therapeutic applications.

  • Molecular Formula : C19H21F3N2O3
  • Molecular Weight : 382.38 g/mol
  • CAS Number : 1311278-18-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its ability to form hydrogen bonds and interact with biological macromolecules, while the trifluoromethyl group contributes to its lipophilicity and membrane permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .

Cell Line IC50 (µM) Mechanism
A54910.5Tubulin polymerization inhibition
HeLa12.3Apoptosis induction

Enzyme Inhibition

The compound has also shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could provide a pathway for developing selective anticancer therapies .

Case Studies

  • Study on A549 and HeLa Cells : In a controlled laboratory setting, researchers treated A549 and HeLa cells with varying concentrations of the compound. Results indicated that higher concentrations led to increased cytotoxicity, particularly in A549 cells, suggesting selective targeting of lung carcinoma cells .
  • Inhibition of CDK1 : Another study explored the potential of this compound as a CDK1 inhibitor through structure-based drug design. The findings suggested that modifications to the compound could enhance its selectivity and efficacy against specific cancer types .

Comparaison Avec Des Composés Similaires

Key Structural and Functional Insights:

Pyridine vs. Quinoxaline Core: The target compound and Fluazifop/Haloxyfop share a pyridine core, whereas XK469 incorporates a quinoxaline ring. The quinoxaline moiety in XK469 contributes to its unique antitumor mechanism, inducing G2-M cell cycle arrest via p53-dependent and independent pathways . In contrast, Fluazifop and Haloxyfop act as herbicides by inhibiting acetyl-CoA carboxylase (ACCase) .

Substituent Effects: The 6-dimethylamino and 4-trifluoromethyl groups on the pyridine ring of the target compound may enhance its lipophilicity and binding affinity to biological targets compared to Fluazifop (5-trifluoromethyl-pyridine). However, the absence of herbicidal activity in the target compound (inferred from structural analogs) suggests that substituent positioning (e.g., 5-trifluoromethyl in Fluazifop vs. 4-trifluoromethyl in the target) critically determines target specificity .

Role of the 2-Oxypropionic Acid Moiety :

  • emphasizes that the intact 2-oxypropionic acid group is essential for maximum antitumor activity in XK467. Derivatives of the target compound (e.g., ethyl ester or amide forms) are likely less bioactive, as esterification or amidation typically reduces acidity and cell permeability .

Synthetic Modifications: Palladium-catalyzed coupling reactions, as described in for related pyrimidine-phenoxypropionic acids, may be applicable to synthesizing the target compound. Such methods enable precise substitution patterns critical for activity .

Q & A

Q. Purity Optimization :

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
  • Recrystallize the final product in ethanol/water mixtures.
  • Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and confirm absence of residual solvents (GC-MS) .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) to confirm substituent positions and purity. 19^{19}F NMR is critical for verifying trifluoromethyl group integrity .
  • Mass Spectrometry : High-resolution ESI-MS to determine molecular weight (expected [M+H]+^+ ~ 400–410 Da) and fragmentation patterns.
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
  • X-ray Crystallography : For absolute stereochemistry confirmation if chirality is introduced during synthesis .

Advanced: How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

Target Identification :

  • Perform kinase inhibition assays (e.g., ATP-binding pocket competition) due to the pyridine moiety’s similarity to kinase inhibitors .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected receptors.

Cellular Assays :

  • Test cytotoxicity in cancer cell lines (e.g., MTT assays) with dose-response curves (1 nM–100 µM). Include positive controls (e.g., staurosporine) .
  • Monitor downstream signaling (Western blot for phosphorylated proteins) if kinase inhibition is hypothesized.

In Vivo Models :

  • Use randomized block designs (e.g., xenograft mouse models) with appropriate controls (vehicle, reference drug) .

Q. Key Controls :

  • Use solvent-matched controls (DMSO concentration ≤0.1%).
  • Validate target engagement via CRISPR/Cas9 knockout models.

Advanced: How can discrepancies in reported IC50 values across studies be resolved?

Methodological Answer:
Contradictions in potency data often arise from:

Assay Conditions :

  • Standardize buffer pH (e.g., 7.4 vs. 6.5 may alter ionization of the dimethylamino group) .
  • Control for serum protein binding (use serum-free media or adjust protein content) .

Compound Integrity :

  • Verify batch purity (HPLC) and stability (e.g., trifluoromethyl group hydrolysis under acidic conditions) .

Biological Variability :

  • Use isogenic cell lines to minimize genetic drift.
  • Replicate experiments across ≥3 independent labs with shared compound aliquots.

Q. Data-Driven Approach :

  • Use molecular docking (e.g., AutoDock Vina) to prioritize modifications based on binding pocket complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.